![molecular formula C9H17ClN2O B7861362 2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide](/img/structure/B7861362.png)
2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.70 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H17ClN2O, with a molecular weight of 204.70 g/mol. The compound features a chloro group and a piperidine moiety, which are crucial for its biological interactions and pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter systems. The chloro group allows for nucleophilic substitution reactions, while the piperidine ring may facilitate binding to central nervous system receptors .
Preliminary studies suggest that compounds similar to this one exhibit analgesic and anti-inflammatory properties. The piperidine structure is known to modulate pathways related to pain perception and inflammation, indicating potential therapeutic uses in treating conditions such as chronic pain and inflammatory disorders.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance biological activity. For instance, the introduction of specific substituents on the piperidine ring can significantly affect the potency and selectivity of these compounds against various biological targets .
Compound | IC50 (μM) | Biological Activity |
---|---|---|
LEI-401 | 0.27 | NAPE-PLD inhibitor |
Compound A | 0.5 | Analgesic activity |
Compound B | 0.8 | Anti-inflammatory |
The above table illustrates the comparative potency of structurally related compounds, highlighting the significance of specific functional groups in modulating activity .
Antinociceptive Effects
A study evaluated the analgesic effects of this compound in animal models. The compound was administered intraperitoneally at varying doses, demonstrating a dose-dependent reduction in pain response in models of acute pain (e.g., formalin test) and chronic pain (e.g., neuropathic pain models). The observed effects were comparable to those produced by standard analgesics such as morphine .
Anti-inflammatory Activity
In another investigation, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound significantly reduced swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.
Potential Applications
Given its pharmacological profile, this compound may have applications in:
- Pain Management : As an analgesic for chronic pain conditions.
- Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.
- Neuropharmacology : Due to its interaction with neurotransmitter systems, it may be explored for treating neurological disorders.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications across different fields:
Medicinal Chemistry
- Drug Development: The compound is investigated for its potential as a precursor in drug synthesis targeting central nervous system disorders due to its structural similarity to known psychoactive substances. Its lipophilicity suggests it may effectively cross biological membranes, enhancing therapeutic potential.
- Biological Activity: Preliminary studies indicate that it may exhibit analgesic and anti-inflammatory properties, potentially interacting with neurotransmitter systems .
Biological Research
- Interaction Studies: Research focuses on its binding affinity to various biological targets, including neurotransmitter receptors. Compounds similar to this have shown potential in influencing pathways related to pain perception and inflammation.
- Mechanism of Action: The compound's mechanism involves interactions with specific molecular targets such as enzymes and receptors, which may alter cellular processes.
Industrial Applications
- Specialty Chemicals Production: The compound serves as a versatile intermediate in organic synthesis, particularly in the production of specialty chemicals and materials due to its reactive chloro group.
Case Study 1: Interaction with NAPE-PLD
A study focused on the optimization of compounds similar to 2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide identified LEI-401 as a potent inhibitor of NAPE-PLD, which plays a role in lipid signaling pathways. The structural modifications led to increased potency and favorable drug-like properties, indicating potential therapeutic applications in neurobiology .
Case Study 2: Anticancer Activity
Research into thieno[2,3-d]pyrimidine derivatives has shown that compounds structurally related to this compound can exhibit anti-proliferative effects against cancer cell lines. These findings highlight the importance of structural features in determining biological activity and therapeutic efficacy .
Properties
IUPAC Name |
2-chloro-N-[(1-methylpiperidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-12-5-3-2-4-8(12)7-11-9(13)6-10/h8H,2-7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQYCDTEWLOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.